

Physical and chemical properties of researchgrade Palmitoyl Tripeptide-8

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An In-depth Technical Guide to Research-Grade Palmitoyl Tripeptide-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tripeptide-8 is a synthetic lipopeptide that has garnered significant interest in dermatological and cosmetic research for its potent anti-inflammatory and skin-soothing properties. This technical guide provides a comprehensive overview of the physical and chemical properties of research-grade **Palmitoyl Tripeptide-8**. It delves into its mechanism of action, focusing on its role in mitigating neurogenic inflammation through the modulation of key signaling pathways. Detailed methodologies for seminal experiments are provided to facilitate further research and development.

Introduction

Neurogenic inflammation is a key contributor to skin sensitivity, characterized by redness, swelling, and irritation. This inflammatory response is mediated by the release of neuropeptides, such as Substance P, from cutaneous nerve endings. **Palmitoyl Tripeptide-8** has emerged as a promising agent for managing the visible signs of neurogenic inflammation. By antagonizing the Melanocortin-1 Receptor (MC1-R) and downregulating the subsequent inflammatory cascade, **Palmitoyl Tripeptide-8** offers a targeted approach to skin calming and



restoration of a normal sensitivity threshold. This guide serves as a technical resource for researchers and professionals in the field, providing essential data and protocols for the scientific investigation of this innovative peptide.

Physical and Chemical Properties

Research-grade **Palmitoyl Tripeptide-8** is a well-characterized molecule. Its physical and chemical properties are summarized in the table below, compiled from various technical data sheets and supplier information.[1][2][3][4][5]

Property	Value
Chemical Name	Palmitoyl Tripeptide-8
INCI Name	Palmitoyl Tripeptide-8
CAS Number	936544-53-5
Molecular Formula	C37H61N9O4
Molecular Weight	695.94 g/mol
Appearance	White to off-white powder
Solubility	Soluble in water and polar solvents (e.g., ethanol, DMSO)
Melting Point	195-198 °C
Purity (HPLC)	≥98%
pH (in solution)	5.0 - 7.0
Storage	Store in a cool, dry, and dark place. Recommended at -20°C for long-term storage.

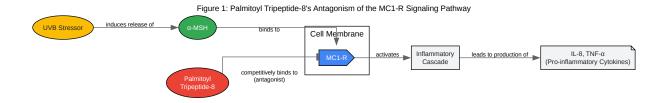
Mechanism of Action: Signaling Pathways

Palmitoyl Tripeptide-8 exerts its anti-inflammatory effects primarily by acting as a competitive antagonist of the Melanocortin-1 Receptor (MC1-R).[1][5] This action interrupts the inflammatory cascade initiated by stimuli such as UV radiation and Substance P.



MC1-R Antagonism and Downregulation of Proinflammatory Cytokines

Upon exposure to stressors like UVB radiation, keratinocytes and other skin cells release α -melanocyte-stimulating hormone (α -MSH). α -MSH binds to MC1-R, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF- α).[1][2] **Palmitoyl Tripeptide-8** competitively binds to MC1-R, preventing the binding of α -MSH and thereby inhibiting the downstream production of these inflammatory mediators.[1][5]



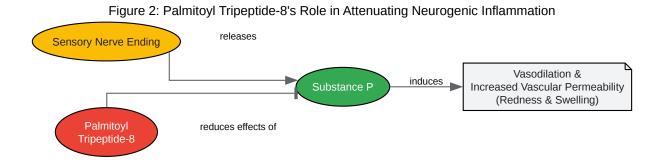
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Figure 1: Palmitoyl Tripeptide-8's Antagonism of the MC1-R Signaling Pathway

Attenuation of Neurogenic Inflammation

Neurogenic inflammation is characterized by vasodilation and increased vascular permeability, largely mediated by the neuropeptide Substance P. Substance P, released from sensory nerve endings, induces the release of inflammatory mediators, leading to redness and swelling (edema).[6] **Palmitoyl Tripeptide-8** has been shown to reduce the effects of Substance P, thereby mitigating the visible signs of neurogenic inflammation.[7]





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Figure 2: Palmitoyl Tripeptide-8's Role in Attenuating Neurogenic Inflammation

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of **Palmitoyl Tripeptide-8**'s efficacy.

Measurement of IL-8 and TNF-α Release from Human Epidermal Keratinocytes

This protocol outlines the procedure for quantifying the inhibitory effect of **Palmitoyl Tripeptide-8** on UVB-induced IL-8 and TNF-α production in cultured human epidermal keratinocytes (HEK) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow:



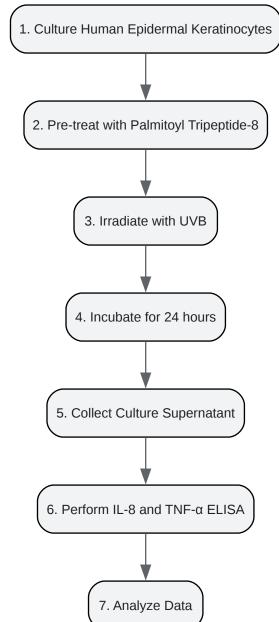


Figure 3: Experimental Workflow for IL-8 and TNF- α ELISA

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Figure 3: Experimental Workflow for IL-8 and TNF- α ELISA

Materials:

- Human Epidermal Keratinocytes (HEK)
- Keratinocyte Growth Medium (KGM)



- Palmitoyl Tripeptide-8 (research grade)
- Phosphate-Buffered Saline (PBS)
- UVB light source with a calibrated radiometer
- Human IL-8 and TNF-α ELISA kits
- Microplate reader

Procedure:

- Cell Culture: Culture HEKs in KGM in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates and grow to 70-80% confluency.
- Pre-treatment: Replace the culture medium with fresh KGM containing various concentrations of Palmitoyl Tripeptide-8 (e.g., 0.1, 1, 10 μM) and a vehicle control. Incubate for 2 hours.
- UVB Irradiation: Wash the cells with PBS. Irradiate the cells with a single dose of UVB (e.g., 100 mJ/cm²). Control wells should be sham-irradiated.
- Incubation: Add fresh KGM (with or without **Palmitoyl Tripeptide-8** as per the experimental design) to the wells and incubate for 24 hours.
- Supernatant Collection: After incubation, collect the culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.
- ELISA: Perform the IL-8 and TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[5][8][9] This typically involves:
 - Coating a 96-well plate with a capture antibody specific for the cytokine.
 - Adding the standards and samples (supernatants) to the wells.
 - Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
 - Adding a substrate that reacts with the enzyme to produce a colorimetric signal.



- Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the concentration of IL-8 and TNF-α in the samples by comparing their absorbance to the standard curve. Determine the percentage inhibition of cytokine release by **Palmitoyl Tripeptide-8** compared to the UVB-irradiated vehicle control.

Assessment of Substance P-Induced Vasodilation and Edema in Ex Vivo Human Skin Explants

This protocol describes a method to evaluate the ability of **Palmitoyl Tripeptide-8** to counteract the effects of Substance P on vasodilation and edema in a human skin explant model.

Experimental Workflow:



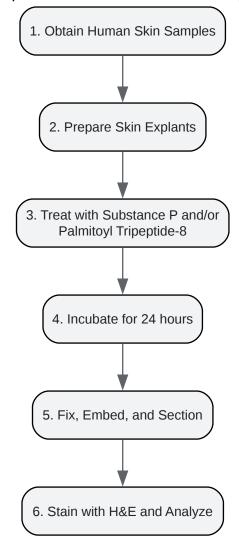


Figure 4: Experimental Workflow for Skin Explant Assay

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Figure 4: Experimental Workflow for Skin Explant Assay

Materials:

- Fresh human skin obtained from cosmetic surgery (with appropriate ethical approval and consent)
- Culture medium (e.g., DMEM with supplements)
- Substance P



Palmitoyl Tripeptide-8

- Formalin, paraffin, and other histology reagents
- Hematoxylin and Eosin (H&E) stain
- Microscope with imaging software

Procedure:

- Skin Procurement and Preparation: Obtain fresh human skin and transport it to the laboratory in a sterile, nutrient-rich medium on ice. Prepare full-thickness skin explants (e.g., 8 mm punch biopsies).
- Explant Culture: Place the skin explants in a 24-well plate containing culture medium at the air-liquid interface on a sterile support (e.g., a porous membrane or sterile gauze). Culture overnight in a humidified incubator at 37°C and 5% CO2.[10]
- Treatment: Treat the explants with:
 - Vehicle control
 - Substance P (e.g., 10 μM)
 - Palmitoyl Tripeptide-8 (e.g., 1 μM) + Substance P (10 μM)
 - Palmitoyl Tripeptide-8 alone (1 μM)
- Incubation: Incubate the treated explants for 24 hours.
- Histological Processing: Fix the explants in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 μm sections.
- Staining and Analysis: Stain the sections with H&E. Examine the sections under a
 microscope to assess vasodilation (by measuring the diameter of blood vessels in the
 dermis) and edema (by observing the separation of collagen fibers in the dermis). Quantify
 these changes using image analysis software.



Conclusion

Palmitoyl Tripeptide-8 is a scientifically validated peptide with a clear mechanism of action in mitigating skin inflammation, particularly neurogenic inflammation. Its ability to antagonize the MC1-R and counteract the effects of Substance P makes it a valuable ingredient for products aimed at sensitive and reactive skin. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this innovative lipopeptide. The structured data and visual representations of its signaling pathways are intended to facilitate a deeper understanding and encourage further investigation into its applications in dermatology and drug development.

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